

Comprehensive Safety & Handling Architecture: 3-(2,3-Dimethylphenyl)azetidine

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Compound of Interest

Compound Name: 3-(2,3-Dimethylphenyl)azetidine

Cat. No.: B13604812

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Executive Summary & Compound Architecture

Compound: **3-(2,3-Dimethylphenyl)azetidine** CAS Registry Number: 1260865-33-5 Molecular Formula:

Molecular Weight: 161.24 g/mol

This guide serves as a technical monograph for researchers handling **3-(2,3-Dimethylphenyl)azetidine**. Unlike generic solvents, this compound combines the high ring strain of an azetidine (

26 kcal/mol) with a lipophilic dimethylphenyl group. This structural duality dictates its safety profile: it is a kinetically active secondary amine capable of rapid ring-opening reactions and potential CNS pharmacological activity.

Physicochemical Profile (Predicted/Experimental Consensus)

Property	Value/Description	Technical Note
Physical State	Viscous Oil or Low-Melting Solid	Hygroscopic; tends to absorb atmospheric .
Boiling Point	~245–255°C (Predicted)	Do not distill at atmospheric pressure; risk of decomposition.
pKa (Conjugate Acid)	~10.5–11.0	Strongly basic; incompatible with acidic protecting groups without buffering.
Solubility	DMSO, Methanol, DCM, Chloroform	Limited water solubility due to the lipophilic phenyl ring.
LogP	~2.3	Moderate lipophilicity implies skin permeability.

Hazard Mechanics & Toxicology

GHS Classification (Derived from Structural Class Analysis):

- Skin Corr.[1][2][3][4] 1B / Irrit. 2 (H314/H315): The secondary amine is highly nucleophilic.
- Acute Tox. 4 (H302): Oral toxicity risk.[2][3]
- STOT SE 3 (H335): Respiratory irritation.[1][3][5]

The "Dual-Threat" Hazard Model

Researchers must treat this compound not just as a chemical corrosive, but as a Bioactive Pharmacophore.

- Chemical Corrosivity (The Surface Threat): The azetidine nitrogen is less sterically hindered than in pyrrolidines, making it an aggressive nucleophile. Upon contact with skin or mucous membranes, it rapidly deprotonates proteins and saponifies lipids, leading to deep chemical burns that may not be immediately painful due to nerve damage.

- Pharmacological Toxicity (The Systemic Threat): 3-Phenylazetidines are established bioisosteres for monoamine transporter inhibitors (similar to serotonin/norepinephrine reuptake inhibitors).
 - Risk: Systemic absorption may trigger adrenergic or serotonergic effects (tachycardia, agitation, pupil dilation).
 - Mechanism:[2][6] The compound mimics the phenethylamine pharmacophore, potentially crossing the Blood-Brain Barrier (BBB).

Operational Control & Handling Protocols

A. Storage Architecture

Golden Rule: Azetidines are "Spring-Loaded" rings. Heat and acid trigger explosive polymerization or ring opening.

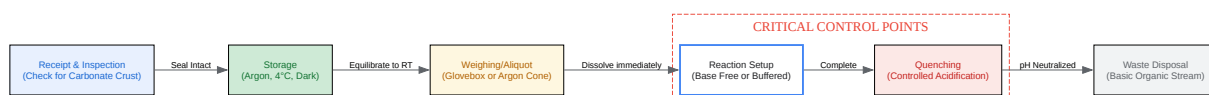
- Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric oxygen to form carbamates (white crust formation), altering stoichiometry.
- Temperature: Refrigerator (0-5°C) to -20°C (-4°F to -4°F). For long-term storage (>3 months), store at -20°C (-4°F) as the Hydrochloride salt if possible.
- Container: Amber glass with Teflon-lined caps. Avoid metal containers (potential for transition-metal catalyzed ring opening).

B. Personal Protective Equipment (PPE) Matrix

Zone	PPE Requirement	Rationale
Ocular	Chemical Goggles + Face Shield	High pH causes irreversible corneal opacity. Safety glasses are insufficient for liquid handling.
Dermal	Double-gloving: Nitrile (Inner) + Neoprene/Laminate (Outer)	Small cyclic amines permeate standard nitrile <10 mins.
Respiratory	Fume Hood (Face velocity >100 fpm)	Volatility is low, but aerosols are potent respiratory irritants.

C. Experimental Workflow Visualization

The following diagram outlines the decision logic for safe synthesis and handling, emphasizing the prevention of "runaway" ring-opening events.



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Caption: Operational workflow emphasizing inert handling during weighing and controlled quenching to prevent exotherms.

Emergency Response Algorithms

Scenario A: Skin Exposure

Immediate Action: Do NOT use vinegar or acids to neutralize.

- Flush: Drench area with water for 15 minutes.[7]

- Wash: Use PEG-400 (Polyethylene Glycol) or mild soap. Azetidines are lipophilic; water alone may not effectively desorb the compound from the stratum corneum.
- Medical: Monitor for delayed erythema or systemic adrenergic symptoms (racing heart).

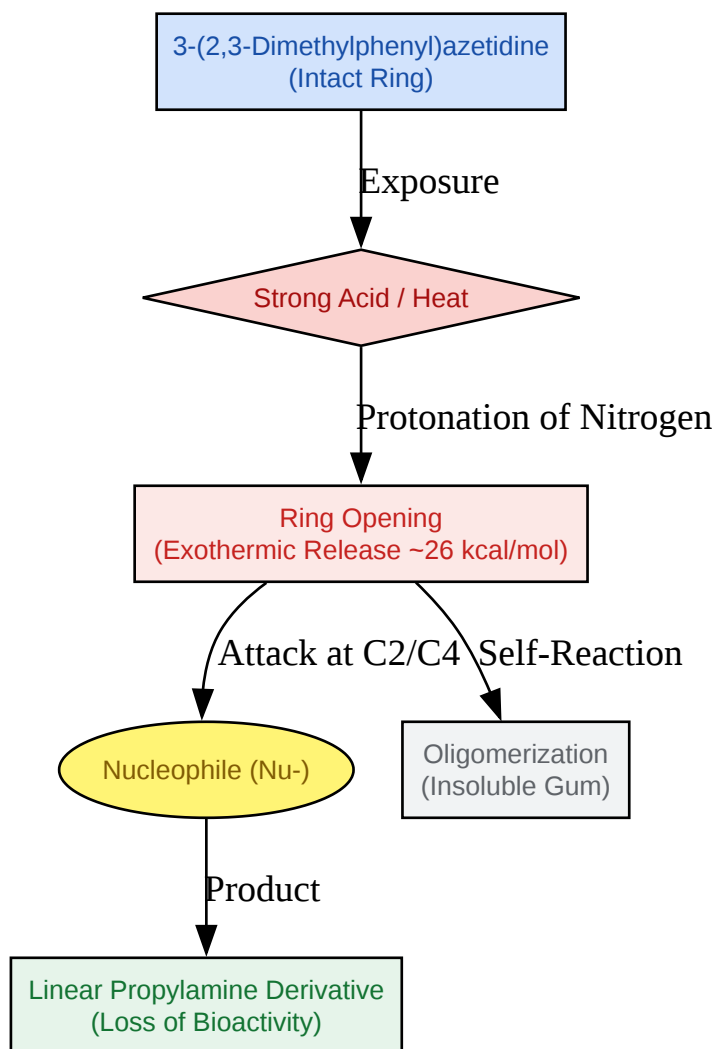
Scenario B: Spillage (Benchtop)

Logic: The goal is to protonate the amine to reduce volatility and nucleophilicity without generating excessive heat.

- Evacuate: Clear the immediate area (3-meter radius).
- Isolate: Don full PPE (including respirator if outside hood).
- Neutralize: Apply a Citric Acid solution (10% aq) or Sodium Bisulfate.
 - Why? Strong mineral acids (HCl) may cause violent exotherms or rapid ring-opening polymerization. Weak solid acids control the heat release.
- Absorb: Use vermiculite or sand. Do not use cellulose/paper towels (fire risk with amines).

Synthesis & Degradation Pathways

Understanding the reactivity of the azetidine ring is crucial for safety and yield. The ring strain makes it susceptible to acid-catalyzed ring opening.



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Caption: Degradation mechanics showing susceptibility to acid-catalyzed ring opening and polymerization.

Regulatory & Transport Data

- Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (**3-(2,3-Dimethylphenyl)azetidine**)
- UN Number: UN 2735
- Hazard Class: 8
- Packing Group: II or III (Assume II for safety margin).

- TSCA/REACH Status: Likely R&D Exemption only. Not fully registered for commercial volume.

References

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- To cite this document: BenchChem. [Comprehensive Safety & Handling Architecture: 3-(2,3-Dimethylphenyl)azetidine]. BenchChem, [2026]. [Online PDF]. Available at:

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